molecular formula C12H21NO2 B1433892 Ethyl 2-azaspiro[4.5]decane-4-carboxylate CAS No. 1601237-38-0

Ethyl 2-azaspiro[4.5]decane-4-carboxylate

Cat. No.: B1433892
CAS No.: 1601237-38-0
M. Wt: 211.3 g/mol
InChI Key: TWGIRPUXVYHUID-UHFFFAOYSA-N
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Description

Ethyl 2-azaspiro[4.5]decane-4-carboxylate is a chemical compound . It has a molecular weight of 247.76 . The compound is typically stored at temperatures between 2-8°C . It appears as a yellow to brown sticky oil to semi-solid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, an efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established . The reaction experienced a tandem radical addition and dearomatizing cyclization process .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H21NO2.ClH/c1-2-15-11(14)10-8-12(9-13-10)6-4-3-5-7-12;/h10,13H,2-9H2,1H3;1H . This indicates the presence of a spirocyclic structure in the molecule .


Physical And Chemical Properties Analysis

This compound is a yellow to brown sticky oil to semi-solid . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Three-Component Reaction Applications

A study demonstrated the three-component condensation involving ethyl 2-azaspiro[4.5]decane-4-carboxylate derivatives, showcasing their utility in creating compounds of interest in medicinal chemistry. These reactions afforded substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates, highlighting the compound’s versatility in synthetic organic chemistry (Sabitov et al., 2020).

Synthesis of Difluoroalkylated Derivatives

This compound has been used as a starting point for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes. This process involves copper-catalyzed difluoroalkylation, demonstrating the compound's potential in creating structurally novel and functionally rich spirocyclic frameworks (Li et al., 2020).

Organometallic Route to Spiro-Linked Structures

The compound has been utilized in an organometallic route to synthesize spiro-linked ethyl 1,4-dihydropyridine-1-carboxylates. This one-pot process underscores the compound's role in facilitating complex molecular architectures, which could be beneficial in various chemical and pharmaceutical applications (Fraenkel et al., 2012).

Supramolecular Arrangements

Research into the supramolecular arrangements of cyclohexane-5-spirohydantoin derivatives, including this compound, revealed the influence of substituents on the cyclohexane ring in supramolecular arrangements. This study provides insights into the structural aspects that dictate molecular interactions, essential for designing compounds with desired physical and chemical properties (Graus et al., 2010).

Antimicrobial Activity Studies

A novel series of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, derived from this compound, were synthesized and evaluated for their antimicrobial activities. This investigation underscores the compound's relevance in developing new antibacterial and antifungal agents, highlighting its potential in addressing microbial resistance challenges (Thanusu et al., 2011).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P280, P305+P351+P338 . It is advisable to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .

Properties

IUPAC Name

ethyl 2-azaspiro[4.5]decane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-15-11(14)10-8-13-9-12(10)6-4-3-5-7-12/h10,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGIRPUXVYHUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC12CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-azaspiro[4.5]decane-4-carboxylate
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Ethyl 2-azaspiro[4.5]decane-4-carboxylate
Reactant of Route 3
Ethyl 2-azaspiro[4.5]decane-4-carboxylate
Reactant of Route 4
Ethyl 2-azaspiro[4.5]decane-4-carboxylate
Reactant of Route 5
Ethyl 2-azaspiro[4.5]decane-4-carboxylate
Reactant of Route 6
Ethyl 2-azaspiro[4.5]decane-4-carboxylate

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